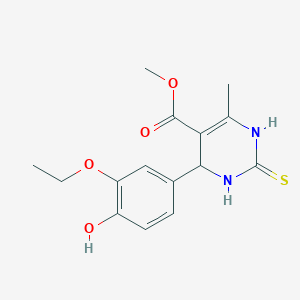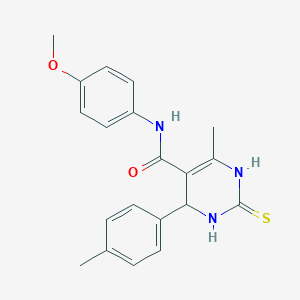![molecular formula C21H20N6O2 B243109 1,5-dimethyl-4-[(2E)-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinyl]-2-phenylpyrazol-3-one](/img/structure/B243109.png)
1,5-dimethyl-4-[(2E)-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinyl]-2-phenylpyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-dimethyl-4-[(2E)-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinyl]-2-phenylpyrazol-3-one is a synthetic compound that has been widely studied for its potential applications in various fields of science. This compound is also known as DMP and has been the subject of numerous research studies due to its unique chemical structure and potential therapeutic properties.
Wirkmechanismus
The mechanism of action of DMP is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells. It may also have anti-inflammatory and antimicrobial properties.
Biochemical and Physiological Effects:
DMP has been shown to have significant biochemical and physiological effects in various studies. It has been found to inhibit the growth of cancer cells, reduce inflammation, and have antimicrobial properties. It may also have antioxidant effects and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DMP in lab experiments include its unique chemical structure, potential therapeutic properties, and its ability to inhibit the growth of cancer cells. However, the limitations of using DMP in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are many potential future directions for research on DMP. Some of the most promising areas of study include further exploration of its potential therapeutic applications, the development of new synthesis methods, and the investigation of its mechanism of action. Additional research is also needed to fully understand its toxicity and potential side effects.
Synthesemethoden
The synthesis of DMP involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with hydrazine hydrate in the presence of acetic acid and ethanol. This reaction results in the formation of the hydrazone intermediate, which is then reacted with 2-benzoylpyridine to produce the final product, DMP.
Wissenschaftliche Forschungsanwendungen
DMP has been extensively studied for its potential therapeutic applications in various fields of science. Some of the most promising research has been conducted in the areas of cancer treatment, anti-inflammatory agents, and antimicrobial agents.
Eigenschaften
Molekularformel |
C21H20N6O2 |
|---|---|
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
1,5-dimethyl-4-[(2E)-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinyl]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C21H20N6O2/c1-14-18(20(28)26(24-14)16-10-6-4-7-11-16)22-23-19-15(2)25(3)27(21(19)29)17-12-8-5-9-13-17/h4-13,23H,1-3H3/b22-18+ |
InChI-Schlüssel |
HMNXNGWUPDNOGA-RELWKKBWSA-N |
Isomerische SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N/N=C/3\C(=NN(C3=O)C4=CC=CC=C4)C |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NN=C3C(=NN(C3=O)C4=CC=CC=C4)C |
Kanonische SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NN=C3C(=NN(C3=O)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-phenyl-4,5-dihydro-1H-imidazo[4,5-g][2,1,3]benzoxadiazole](/img/structure/B243032.png)
![(4E)-4-[[2-[4-(2-fluorobenzoyl)piperazin-1-yl]ethylamino]methylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one](/img/structure/B243034.png)
![(4E)-5-methyl-2-(4-nitrophenyl)-4-[[2-[4-[(E)-3-(3-nitrophenyl)prop-2-enoyl]piperazin-1-yl]ethylamino]methylidene]pyrazol-3-one](/img/structure/B243035.png)
![2-[4-(dimethylamino)phenyl]-3-hydroxy-1H-cyclopenta[b]quinolin-1-one](/img/structure/B243036.png)

![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B243043.png)
![6-Amino-4-(4-bromo-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243071.png)

![6-Amino-4-(2,3-dichlorophenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243078.png)



